molecular formula C24H31NO5 B11212232 1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one

1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one

Cat. No.: B11212232
M. Wt: 413.5 g/mol
InChI Key: MPOVGXRBCMHYSF-UHFFFAOYSA-N
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Description

1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE is a synthetic compound known for its biological activity and potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE can be achieved through a combination of synthetic methods. One approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline compound via cyclization. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a potentiator of NMDA receptors containing the NR2C and NR2D subunits . It enhances receptor responses by increasing channel opening frequency without altering the mean open time or EC50 values for glutamate or glycine. This action depends on specific residues in the receptor subunits and the linker between the N-terminal domain and agonist binding domain.

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]pentan-1-one

InChI

InChI=1S/C24H31NO5/c1-5-6-11-24(26)25-13-12-17-14-22(28-3)23(29-4)15-18(17)19(25)16-30-21-10-8-7-9-20(21)27-2/h7-10,14-15,19H,5-6,11-13,16H2,1-4H3

InChI Key

MPOVGXRBCMHYSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=CC=C3OC)OC)OC

Origin of Product

United States

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